(2r)-4-(2-Benzoyl-1,2-Diazepan-1-Yl)-4-Oxo-1-(2,4,5-Trifluorophenyl)butan-2-Amine
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Overview
Description
(2R)-4-(2-BENZOYL-1,2-DIAZEPAN-1-YL)-4-OXO-1-(2,4,5-TRIFLUOROPHENYL)BUTAN-2-AMINE: is a small molecule belonging to the class of organic compounds known as beta amino acids and derivatives. These compounds are characterized by having an amino group attached to the beta carbon atom. The compound has a molecular formula of C22H24F3N3O2 and a molecular weight of 419.44 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solid-phase extraction and chromatography may be employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
(2R)-4-(2-BENZOYL-1,2-DIAZEPAN-1-YL)-4-OXO-1-(2,4,5-TRIFLUOROPHENYL)BUTAN-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, (2R)-4-(2-BENZOYL-1,2-DIAZEPAN-1-YL)-4-OXO-1-(2,4,5-TRIFLUOROPHENYL)BUTAN-2-AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound may be used to study enzyme interactions and protein-ligand binding due to its ability to interact with specific molecular targets .
Medicine
In medicine, the compound’s potential therapeutic effects are being explored. It may have applications in the treatment of various diseases, although specific uses are still under investigation .
Industry
In industry, this compound can be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of (2R)-4-(2-BENZOYL-1,2-DIAZEPAN-1-YL)-4-OXO-1-(2,4,5-TRIFLUOROPHENYL)BUTAN-2-AMINE involves its interaction with specific molecular targets, such as dipeptidyl peptidase 4 (DPP-4). This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-3-AMINO-4-(3,3-DIFLUOROPYRROLIDIN-1-YL)-N,N-DIMETHYL-4-OXO-2-(TRANS-4-[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-6-YLCYCLOHEXYL)BUTANAMIDE
- (2S,3S)-3-AMINO-4-[(3S)-3-FLUOROPYRROLIDIN-1-YL]-N,N-DIMETHYL-4-OXO-2-(TRANS-4-[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-5-YLCYCLOHEXYL)BUTANAMIDE
- (3R)-4-[(3R)-3-AMINO-4-(2,4,5-TRIFLUOROPHENYL)BUTANOYL]-3-METHYL-1,4-DIAZEPAN-2-ONE
Uniqueness
The uniqueness of (2R)-4-(2-BENZOYL-1,2-DIAZEPAN-1-YL)-4-OXO-1-(2,4,5-TRIFLUOROPHENYL)BUTAN-2-AMINE lies in its specific structural features, such as the presence of the diazepane ring and the trifluorophenyl group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H24F3N3O2 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
(3R)-3-amino-1-(2-benzoyldiazepan-1-yl)-4-(2,4,5-trifluorophenyl)butan-1-one |
InChI |
InChI=1S/C22H24F3N3O2/c23-18-14-20(25)19(24)12-16(18)11-17(26)13-21(29)27-9-5-2-6-10-28(27)22(30)15-7-3-1-4-8-15/h1,3-4,7-8,12,14,17H,2,5-6,9-11,13,26H2/t17-/m1/s1 |
InChI Key |
XXRHRPGYYNOBHO-QGZVFWFLSA-N |
Isomeric SMILES |
C1CCN(N(CC1)C(=O)C2=CC=CC=C2)C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N |
Canonical SMILES |
C1CCN(N(CC1)C(=O)C2=CC=CC=C2)C(=O)CC(CC3=CC(=C(C=C3F)F)F)N |
Origin of Product |
United States |
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